![molecular formula C15H27ClN2 B3144219 4-[(丁基氨基)甲基]-N,N-二乙基苯胺 CAS No. 5468-68-8](/img/structure/B3144219.png)

4-[(丁基氨基)甲基]-N,N-二乙基苯胺

描述

“4-[(Butylamino)methyl]-N,N-diethylaniline” is a chemical compound with the molecular formula C15H26N2 . It is related to other compounds such as “Methyl 4-(butylamino)benzoate” and “4-(Butylamino)benzoic acid methyl ester” which are used as pharmaceutical secondary standards .

Synthesis Analysis

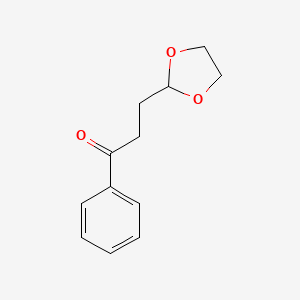

While specific synthesis methods for “4-[(Butylamino)methyl]-N,N-diethylaniline” were not found, related compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been synthesized using conventional methods or microwave irradiation . Microwave irradiation has been found to produce the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

The molecular structure of “4-[(Butylamino)methyl]-N,N-diethylaniline” consists of 15 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 234.380 Da .科学研究应用

Fluorescent Probes

The compound can potentially be used in the development of fluorescent probes . Fluorescent probes are molecules that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are widely used in biological and chemical research to study cellular processes. The related compound 2-(butylamino)cinchomeronic dinitrile derivatives have been synthesized as promising fluorophores showing dual-state emission .

Photoluminescence

The compound could be used in photoluminescence applications . Photoluminescence is a process in which a substance absorbs photons and then re-emits them. Most photoluminescent events involve an initial absorption of photons followed by a re-emission of photons after a certain delay. The related compound 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene showed the highest photoluminescence quantum yield values of 63% .

Drug Delivery Systems

The compound could potentially be used in drug delivery systems . Drug delivery refers to approaches, formulations, technologies, and systems for transporting a pharmaceutical compound in the body as needed to safely achieve its desired therapeutic effect. The related compound 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate has been grafted onto mesoporous silica nanoparticles via atom transfer radical polymerization (ATRP) for drug delivery applications .

pH-Responsive Polymers

The compound could be used in the development of pH-responsive polymers . pH-responsive polymers are a type of smart polymer that respond to changes in environmental pH. These polymers have wide applications in various fields such as drug delivery, tissue engineering, and biosensors .

Surface-Initiated Atom Transfer Radical Polymerization

The compound could potentially be used in surface-initiated atom transfer radical polymerization (SI-ATRP) . SI-ATRP is a type of controlled radical polymerization technique that allows for the growth of polymer chains from the surface of a substrate. This technique is widely used in the preparation of polymer brushes .

Mesoporous Silica Nanoparticles

The compound could potentially be used in the development of mesoporous silica nanoparticles (MSNs) . MSNs have been studied extensively and applied in various areas, such as colloid chemistry, catalysis, photonics, biosensing, and drug delivery .

属性

IUPAC Name |

4-(butylaminomethyl)-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-4-7-12-16-13-14-8-10-15(11-9-14)17(5-2)6-3/h8-11,16H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUUVZRJYNYVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Butylamino)methyl]-N,N-diethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)

![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)

![(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3144203.png)